molecular formula C15H16N4 B10841679 2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine

2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine

Cat. No.: B10841679
M. Wt: 252.31 g/mol
InChI Key: KPONPDGMNFNBFA-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine is a heterocyclic compound that features a unique structure combining an imidazoquinoline core with a cyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 2-aminobenzonitrile, followed by cyclization with formamide under acidic conditions to form the imidazoquinoline core .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the imidazoquinoline core, potentially reducing double bonds or nitro groups if present.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the activation of toll-like receptors, specifically TLR7 and TLR8. This activation leads to the stimulation of innate and adaptive immune responses, resulting in the production of cytokines and other immune mediators. The molecular targets include dendritic cells and other antigen-presenting cells, which are crucial for initiating and regulating immune responses .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine is unique due to its specific structural features, such as the cyclopentyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other TLR agonists. This uniqueness can potentially lead to different therapeutic applications and efficacy profiles .

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

2-cyclopentyl-3H-imidazo[4,5-c]quinolin-4-amine

InChI

InChI=1S/C15H16N4/c16-14-13-12(10-7-3-4-8-11(10)17-14)18-15(19-13)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,16,17)(H,18,19)

InChI Key

KPONPDGMNFNBFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)N

Origin of Product

United States

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